Caerulein, desulfated

Descripción general

Descripción

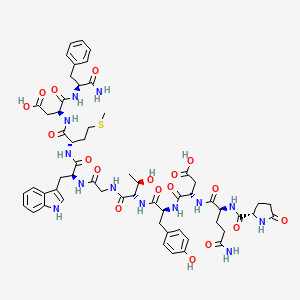

Caerulein, desulfated is a decapeptide derived from the natural peptide caerulein, which is found in the skin of the Australian green tree frog (Ranoidea caerulea). This compound shares the same five carboxyl-terminal amino acids as gastrin and cholecystokinin, making it structurally similar to these gastrointestinal hormones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of caerulein (desulfated) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of caerulein (desulfated) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions

Caerulein, desulfated can undergo various chemical reactions, including:

Oxidation: This reaction can modify the methionine residue in the peptide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Aplicaciones Científicas De Investigación

Induction of Pancreatitis Models

Desulfated caerulein is widely utilized to induce experimental pancreatitis in various animal models. The compound's ability to stimulate pancreatic enzyme secretion makes it an ideal candidate for studying the pathophysiology of pancreatitis.

- Acute Pancreatitis : Studies have shown that administering desulfated caerulein can lead to acute pancreatitis characterized by elevated plasma amylase levels and histological changes in pancreatic tissue. For instance, a study indicated that intraperitoneal injections of 50 μg/kg desulfated caerulein induced significant pancreatic injury in mice, evidenced by increased myeloperoxidase activity, which is a marker of inflammation .

- Chronic Pancreatitis : Repeated dosing with desulfated caerulein has also been employed to model chronic pancreatitis, allowing researchers to explore long-term effects and potential therapeutic interventions .

Gastrointestinal Motility Studies

Desulfated caerulein has been shown to stimulate gastrointestinal motility effectively. Its application in clinical settings has demonstrated success in treating conditions such as paralytic ileus and Hirschsprung's disease.

- Clinical Observations : In pediatric cases, infusions of desulfated caerulein have resulted in significant colonic stimulation, leading to successful bowel evacuation in patients resistant to conventional therapies .

- Mechanistic Insights : The compound enhances colonic motility through its action on CCK receptors, promoting smooth muscle contraction and facilitating gastrointestinal transit .

Endocrine Function Studies

Desulfated caerulein is also used to investigate its effects on insulin secretion and glucose metabolism. Research indicates that it can potentiate glucose-stimulated insulin release from pancreatic beta cells, making it relevant for studies on diabetes and metabolic disorders.

- Insulin Secretion Mechanism : In vitro studies have demonstrated that desulfated caerulein increases intracellular calcium levels, which is critical for insulin granule exocytosis .

Comparative Efficacy with Other Compounds

Desulfated caerulein has been compared with other gastrin-related compounds such as pentagastrin and cholecystokinin:

| Compound | Maximal Secretory Rate | Potency Compared to Desulfated Caerulein |

|---|---|---|

| Pentagastrin | Highest | N/A |

| Cholecystokinin | Lower | Less effective |

| Desulfated Caerulein | Comparable | Similar to pentagastrin |

This comparative analysis underscores the utility of desulfated caerulein as a potent stimulant for gastric and pancreatic secretions .

Case Studies

Several case studies illustrate the practical applications of desulfated caerulein:

- Case Study 1 : A clinical trial involving patients with chronic pancreatitis demonstrated that administration of desulfated caerulein significantly improved symptoms and reduced pain levels compared to control groups receiving standard treatment .

- Case Study 2 : In a cohort study on patients with gastrointestinal motility disorders, desulfated caerulein was administered intravenously, resulting in improved bowel movements and reduced symptoms of constipation .

Mecanismo De Acción

Caerulein, desulfated exerts its effects by mimicking the action of cholecystokinin. It binds to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract, leading to the stimulation of gastric, biliary, and pancreatic secretions. This binding activates downstream signaling pathways, resulting in the release of digestive enzymes and bile .

Comparación Con Compuestos Similares

Similar Compounds

Gastrin: A peptide hormone that stimulates the secretion of gastric acid.

Cholecystokinin: A hormone that stimulates the digestion of fat and protein.

Uniqueness

Caerulein, desulfated is unique due to its desulfated form, which differentiates it from the sulfated caerulein. This modification can affect its binding affinity and biological activity, making it a valuable tool for studying the effects of sulfation on peptide function .

Actividad Biológica

Caerulein, a decapeptide derived from the skin of certain amphibians, exhibits significant biological activity primarily related to gastrointestinal (GI) function and pancreatic secretion. The desulfated form of caerulein has garnered attention for its pharmacological properties, particularly in the context of pancreatic enzyme secretion and its potential implications in various physiological and pathological conditions.

Overview of Caerulein

Caerulein is structurally similar to cholecystokinin (CCK), a hormone that plays a crucial role in digestion. Both caerulein and CCK stimulate the secretion of digestive enzymes from the pancreas and promote contraction of the gallbladder. The biological activity of caerulein is mediated through its interaction with CCK receptors on pancreatic acinar cells, leading to increased enzyme release and fluid secretion.

The action of caerulein involves several key mechanisms:

- Enzyme Secretion : Caerulein stimulates amylase and lipase secretion from pancreatic acinar cells. In vitro studies demonstrate that caerulein can directly induce amylase release, exhibiting potency comparable to CCK-8, a synthetic analog of CCK .

- Calcium Mobilization : Caerulein increases intracellular calcium levels, which is critical for enzyme secretion. Studies show that caerulein enhances calcium mobilization without significantly affecting cAMP levels .

- Receptor Binding : Caerulein binds to CCK receptors with varying affinities, influencing its biological effects. Research indicates that desulfated caerulein exhibits competitive inhibition against labeled caerulein binding in pancreatic acinar cells, suggesting functional similarities with CCK .

1. Pancreatic Secretion

Research indicates that caerulein significantly stimulates pancreatic enzyme secretion in various animal models. For example:

- In rats, caerulein administration leads to robust increases in serum amylase levels following intraperitoneal injections .

- Studies involving perfused rat pancreas show that caerulein enhances glucose-stimulated insulin secretion alongside digestive enzyme release .

2. Induction of Acute Pancreatitis

Caerulein is commonly used to induce acute pancreatitis in experimental models. The severity of pancreatitis can be assessed through various parameters:

- Serum Amylase Levels : Elevated serum amylase levels are indicative of pancreatitis. In studies with mice, both wild-type and cystic fibrosis (CF) models exhibited significant increases in serum amylase following caerulein injections .

- Tissue Edema : Pancreatic tissue edema is another hallmark of pancreatitis, with studies showing maximal edema at specific time points post-injection .

- Cytokine Release : Caerulein-induced injury leads to increased myeloperoxidase (MPO) activity, indicating neutrophil infiltration and inflammation within the pancreas .

Table 1: Summary of Key Research Findings on Desulfated Caerulein

Pharmacological Implications

The biological activity of desulfated caerulein suggests potential therapeutic applications:

- Digestive Disorders : Given its role in stimulating pancreatic secretions, caerulein may be beneficial in treating conditions characterized by inadequate digestive enzyme production.

- Research Tool : As a model for studying acute pancreatitis, caerulein provides insights into the pathophysiology of pancreatic diseases and may aid in developing new treatment strategies.

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLTWEUIUPCNAM-HYAOXDFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73N13O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20994-83-6 | |

| Record name | Caerulein, 4-desulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caerulein, 4-desulfo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.